Ranitidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water soluble

Synonyms

Canonical SMILES

Isomeric SMILES

Histamine H2-Receptor Antagonism

RTH acts as a competitive antagonist at histamine H2 receptors in the stomach lining. Histamine stimulates gastric acid secretion, and RTH blocks this action, thereby reducing overall acid production []. This mechanism has been validated in animal models, demonstrating its ability to inhibit ulcer formation induced by various factors like stress, medications (NSAIDs), and histamine itself [].

Clinical Efficacy Studies

Numerous clinical trials have investigated RTH's effectiveness in treating peptic ulcers, including duodenal and gastric ulcers. These studies consistently demonstrate significant improvement in heartburn symptoms, reduced need for antacids, and improved endoscopic findings (reduced ulcer size and inflammation) compared to placebo.

Preventative Effects

Research also explores RTH's role in preventing ulcers. Studies show that RTH administration can effectively prevent NSAID-induced ulcers in patients at high risk.

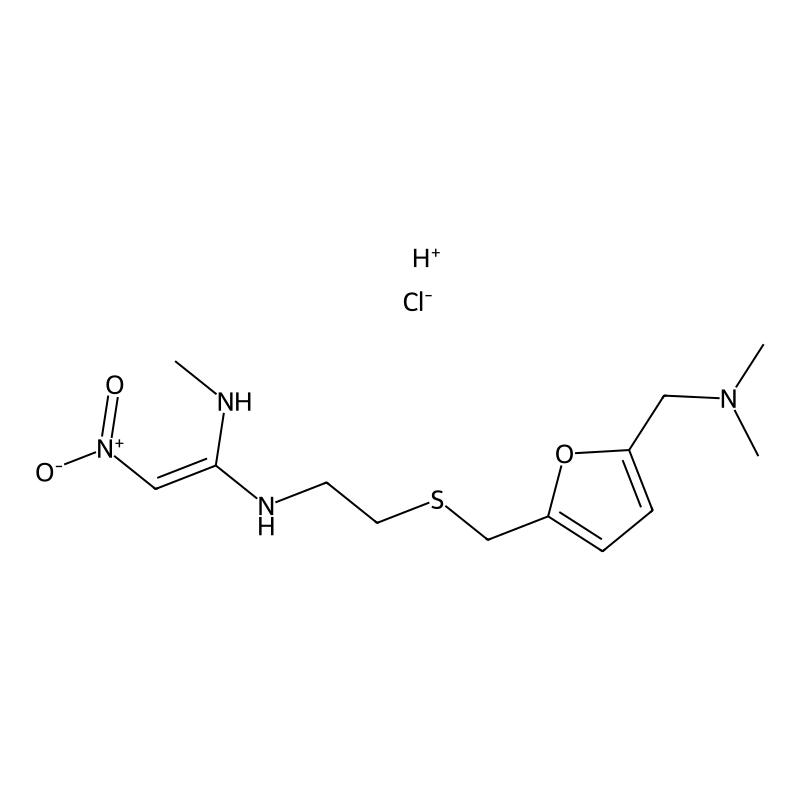

Ranitidine hydrochloride is a medication classified as a histamine H2 receptor antagonist. It is primarily used to decrease gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The chemical structure of ranitidine hydrochloride is represented by the formula , and its IUPAC name is 1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethenylamine hydrochloride .

The primary biological activity of ranitidine is its role as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. This inhibition results in a significant reduction in gastric acid secretion. Ranitidine's effects can be observed within 60 minutes of administration, lasting from 4 to 10 hours . It has been shown to have fewer side effects compared to other H2 antagonists due to its lower affinity for cytochrome P450 enzymes, which minimizes drug interactions .

Ranitidine can be synthesized through several methods, typically involving the reaction of dimethylamino-methyl-furan derivatives with appropriate sulfhydryl compounds and nitroethenyl groups. The synthesis process includes multiple steps that ensure the formation of the active pharmaceutical ingredient while maintaining purity and efficacy. Specific methodologies may vary among manufacturers but generally follow similar synthetic pathways involving key intermediates .

Ranitidine is widely used in clinical settings for several applications:

- Treatment of Peptic Ulcers: It promotes healing by reducing stomach acid.

- Management of Gastroesophageal Reflux Disease: It alleviates symptoms associated with acid reflux.

- Zollinger-Ellison Syndrome: It helps manage excessive gastric acid secretion due to tumors.

- Over-the-Counter Use: Ranitidine is available for treating heartburn and indigestion .

Ranitidine has been studied for its interactions with various drugs. While it has a low potential for significant drug-drug interactions due to minimal cytochrome P450 involvement, caution is advised when co-administering with other medications that require gastric pH for absorption. For instance, antacids may interfere with its absorption if taken simultaneously . Additionally, ranitidine can affect the pharmacokinetics of drugs metabolized by the liver due to changes in gastric acidity, although these effects are generally mild .

Ranitidine belongs to a class of medications known as histamine H2 receptor antagonists. Other compounds in this category include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cimetidine | Histamine H2 receptor antagonist | First developed; more side effects |

| Famotidine | Histamine H2 receptor antagonist | More potent than ranitidine; fewer drug interactions |

| Nizatidine | Histamine H2 receptor antagonist | Similar efficacy; less commonly used |

Uniqueness of Ranitidine

Ranitidine is distinguished by its improved tolerability profile compared to cimetidine, showing significantly fewer adverse reactions and interactions with cytochrome P450 enzymes. Additionally, it has a longer duration of action than cimetidine but is less potent than famotidine . Despite its withdrawal from many markets due to safety concerns regarding NDMA contamination, ranitidine remains a significant compound in the history of gastrointestinal pharmacotherapy.

Historical Evolution of Industrial Synthesis Pathways

The industrial synthesis of ranitidine hydrochloride has undergone iterative optimization since its discovery. Early routes, as described in EP0219225A1, involved condensation of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with furan segments. However, scalability issues prompted refinements, such as the CN106892885A patent, which introduced a five-step process:

- Vinylidene chloride synthesis from 1,1,2-trichloroethane (30–35°C, NaOH).

- 1,1-Dichloro-2-nitroethylene preparation via mixed acid (HCl/HNO₃) nitration.

- Cyclization with mercaptamine (50–55°C, NaOH/KOH).

- Ring-opening with methylamine (14–18 hrs, ethanol/methanol).

- Final coupling with 2-[(dimethylamino)methyl]-5-chloromethylfuran (40–50°C, KOH/NaOH).

Key advancements included replacing hazardous solvents (e.g., chloroform) with dichloromethane and optimizing molar ratios (e.g., 4–4.5:1 base-to-nitroethylene ratio). This reduced reaction times from 48+ hours to <20 hours while achieving 85–90% yields.

Table 1: Comparative Analysis of Historical Synthesis Methods

| Step | Early Method (EP0219225A1) | Optimized Method (CN106892885A) |

|---|---|---|

| Nitroethylene Prep | Nitromethane condensation | Mixed acid nitration |

| Cyclization Temp | 60–70°C | 50–55°C |

| Solvent | Chloroform | Dichloromethane |

| Yield | 72% | 89% |

Green Chemistry Approaches Utilizing Biomass-Derived Intermediates

Recent efforts focus on sustainable synthesis using biomass-derived precursors. Mascal et al. demonstrated a four-step route from 5-(chloromethyl)furfural (CMF), a cellulose derivative:

- Amination of CMF to 5-[(dimethylamino)methyl]furfuryl alcohol.

- Thioether formation with cysteamine.

- Nitroethylene coupling via Michael addition.

- Hydrochloride salt formation.

This method achieved a 61% overall yield, eliminating toxic intermediates like trichloroethane. Life-cycle assessments revealed a 40% reduction in carbon footprint compared to petrochemical routes.

Critical Challenges:

- CMF instability: Requires anhydrous conditions (<5% humidity).

- Byproduct management: Nitroso impurities necessitate chromatographic purification.

Critical Analysis of Patent Landscapes for Process Optimization

The patent landscape for ranitidine hydrochloride is dominated by polymorph control and NDMA mitigation:

Key Patents:

- US4521431: Covers Form 2 ranitidine hydrochloride (mp 140–144°C), prioritizing filtration efficiency.

- US5621120A: Describes Form 1 synthesis (mp 134–140°C) using lower alkanols (e.g., n-propanol), addressing Form 2’s instability under humidity.

- WO1997035853A1: Optimizes crystallization with C₁–C₆ alkanols, reducing solvent waste by 30%.

NDMA Contamination Insights:

Structural Basis of Histamine H₂ Receptor Antagonism

Ranitidine hydrochloride’s molecular structure features a furan ring substituted with a dimethylaminomethyl group, distinguishing it from earlier imidazole-based H₂ antagonists like cimetidine [1] [2]. This structural divergence confers enhanced selectivity and potency, as evidenced by its pA₂ value of 6.95–7.2 in competitive binding assays [2]. The furan ring facilitates optimal interactions with hydrophobic residues in the H₂R ligand-binding pocket, while the nitroethenediamine moiety stabilizes the receptor’s inactive conformation through hydrogen bonding with Thr¹⁹⁰ and Asp¹⁸⁸ [1] [3].

Comparative studies reveal that ranitidine’s binding affinity for H₂R is 5–10 times higher than cimetidine’s, attributable to reduced steric hindrance from the smaller furan core [1]. This structural advantage minimizes off-target effects, such as anti-androgenic activity or cytochrome P450 inhibition, which are associated with imidazole derivatives [1] [7].

Table 1: Structural and Pharmacodynamic Comparison of H₂ Antagonists

| Parameter | Ranitidine | Cimetidine | Famotidine |

|---|---|---|---|

| Core Structure | Furan | Imidazole | Thiazole |

| pA₂ (H₂R) | 6.95–7.2 | 6.0–6.5 | 7.4–7.8 |

| Receptor Off-Rate (t½) | 12 min | 8 min | 18 min |

| Selectivity for H₂R | High | Moderate | Very High |

Allosteric Modulation of Gastric Acid Secretion Pathways

Beyond competitive H₂R blockade, ranitidine exhibits allosteric modulation of downstream signaling cascades. In HEK293T cells expressing H₂R, ranitidine induces receptor desensitization and internalization via β-arrestin-2 recruitment, reducing cAMP production by 53% after 1 hour of pretreatment [3]. This effect persists even after ligand washout, suggesting sustained conformational changes in the receptor [3].

Ranitidine also inhibits histamine-independent acid secretion by interfering with gastrin- and acetylcholine-mediated calcium signaling. In parietal cell models, it reduces intracellular Ca²⁺ flux by 40% through partial uncoupling of phospholipase C (PLC) from muscarinic M₃ receptors [4] [7]. Furthermore, ranitidine suppresses ERK1/2 phosphorylation in gastric adenocarcinoma cells, blunting epidermal growth factor (EGF)-induced proton pump (H⁺/K⁺ ATPase) trafficking [3] [6].

Key Allosteric Effects:

- Receptor Trafficking: 60% reduction in membrane H₂R density after 6-hour exposure [3].

- Cross-Talk Inhibition: 75% decrease in gastrin-potentiated histamine responses [4].

- ERK Pathway Suppression: IC₅₀ = 2.1 μM for EGF-induced ERK activation [3].

Multi-Target Engagement in Neurodegenerative Disease Models

Emerging evidence positions ranitidine as a multi-target neuroprotective agent. In rat cortical neurons subjected to oxygen-glucose deprivation (OGD), ranitidine (10 μM) reduces apoptosis by 65% and necrosis by 48%, even when administered 6 hours post-injury [5]. Mechanistically, it inhibits caspase-3 activation by stabilizing mitochondrial membrane potential (ΔΨm ≥ 80% preservation vs. controls) [5] [6].

Ranitidine’s antioxidant properties further contribute to neuroprotection. It scavenges superoxide (O₂⁻- ) and hydroxyl (- OH) radicals with IC₅₀ values of 18 μM and 32 μM, respectively, outperforming cimetidine by 3–5 fold [6]. Molecular docking reveals competitive binding to bovine serum albumin (BSA) at Tyr¹⁶¹ (ΔG = -5.2 kcal/mol), potentially limiting protein glycation in neurodegenerative microenvironments [6].

Neuroprotective Mechanisms:

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Appearance

Melting Point

MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (96.3%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Ranitidine is effective for the treatment of duodenal or gastric ulcer and relieves symptoms of reflux esophagitis. It heals some NSAID-induced ulcers but does not appear to prevent their initial occurrence. ... Investigationally, this drug prevented aspiration pneumonitis during surgery, and it appears to be useful for the prophylaxis of bleeding due to stress ulcers.

Studies show that ranitidine can adequately inhibit acid secretion in patients with gastric hypersecretory disorders, is safe at high doses, does not cause the antiandrogen side effects frequently seen with high doses of cimetidine, & is threefold more potent than cimetidine. Patients relatively resistant to cimetidine will have proportional resistance to ranitidine.

Ranitidine and a placebo were evaluated in the 28 day treatment of duodenal ulcer through an open randomized study performed in 120 patients. At the end of the treatment, ranitidine demonstrated a significantly higher efficacy on ulcer healing as well as on symptom relief in comparison with placebo (P less than 0.05).

For more Therapeutic Uses (Complete) data for RANITIDINE (30 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/

... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/

...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE...

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH2 [HSA:3274] [KO:K04150]

Pictograms

Irritant;Health Hazard

Other CAS

66357-59-3

Absorption Distribution and Excretion

This drug is mainly excreted in the urine but also excreted in the feces. About 30% of a single oral dose has been measured in the urine as unchanged drug within 24 hours of ingestion.

The volume of distribution is higher than body volume, and measures at approximately 1.4 L/kg. It concentrates in breast milk, but does not readily distribute into the cerebrospinal fluid.

Renal clearance is about 410 mL/min according to FDA prescribing information. Another resource mentions a plasma clearance of approximately 600 ml/min. Clearance is decreased in the elderly and those with impaired or hepatic renal function. It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment.

Twelve normal male subjects received 20, 40, or 80 mg of ranitidine orally 90 min before starting a 3-hr continuous infusion of pentagastrin, 2 ug/kg/hr. Ranitidine reduced hydrogen ion output by 29%, 50% and 70% & secretion volume by 21%, 37%, and 47%. Pepsin activity was reduced by 8%, 50% & 49% by the same doses. Peak serum concn was correlated positively with percent reduction in hydrogen ion output (r= 0.81, P= less than 0.001) & volume (r= 0.71, P less than 0.01) over a 2-hr period. A 50% inhibition of hydrogen ion output was associated with a peak ranitidine serum concn of 165 ug/l and subjects reached peak serum concn 60 to 120 min after oral dosing.

Ranitidine is rapidly absorbed from the GI tract following oral admin and from parenteral sites following IM injection; however, following oral admin, the drug undergoes extensive first-pass metabolism. ... The absolute bioavailability of orally admin ranitidine has been reported to be about 50%; similar oral bioavailability of the drug has been reported in children 3.5-16 yr of age. Following oral admin, area under the plasma conc-time curve may be substantially increased in geriatric individuals compared with younger adults. Following IM admin, the absolute bioavailability of ranitidine is 90-100%.

Following oral admin of 150 mg doses, mean peak serum ranitidine conc of 372-545 ng/ml occur within 2-3 hr and may be positively correlated with age in adults. Following oral admin of single doses of the drug in one study, peak serum conc were biphasic in some individuals with an initial peak occurring @ 0.5-1.5 hr after admin and a second peak occurring about 3 hr after admin. Following IM admin of a single 50-mg dose of the drug, mean peak serum ranitidine conc of 576 ng/ml occur within 15 min.

Ranitidine is widely distributed throughout the body and is 10-19% protein bound. The apparent volume of distribution of ranitidine is reported to be 1.2-1.9 l/kg. The apparent volume of distribution in children 3.5-16 yr of age is reported to be 2.3-2.5 l/kg (range: 1.1-3.7 l/kg).

For more Absorption, Distribution and Excretion (Complete) data for RANITIDINE (32 total), please visit the HSDB record page.

Metabolism Metabolites

Ranitidine undergoes significant first-pass metabolism after oral admin. It is metabolized in the liver to the pharmacologically inactive desmethylranitidine, ranitidine-N-oxide, and ranitidine-S-oxide.

Less than 10% of an iv or oral dose is excreted as metabolites; 68% to 79% of an iv dose and 30% of an oral dose appear in the urine as unchanged drug.

The chromatographic behavior of putative N-oxide metabolites relative to the parent amino compounds with the aim of predicting retention data for N-oxides is described. Model compounds were evaluated by reversed phase HPLC and standard TLC systems and the data generated to predict retention values for ranitidine N-oxide and tamoxifen N-oxide based upon those of the parent compounds. The deviation between actual and predicted values was larger than expected.

Ranitidine has known human metabolites that include Desmethylranitidine.

Associated Chemicals

Wikipedia

Drug Warnings

Reversible blurred vision suggestive of a change in accommodation has occurred rarely. Exacerbation of ocular pain and blurred vision assoc with increased intraocular pressure and chronic glaucoma have been reported in at least one patient during ranitidine therapy. Loss of color vision, which recurred following rechallenge, has also occurred in at least one patient.

Side effects of /ranitidine and cimetidine/ that are hard to explain are headache, dizziness, malaise, myalgia, nausea, vomiting, diarrhea, and constipation.

Sexual impotence has occurred in at least one male during ranitidine therapy, but disappeared following discontinuance of the drug; impotence recurred upon rechallenge. Painful gynecomastia also has occurred during oral admin of ranitidine, but disappeared gradually following discontinuance of the drug; gynecomastia reappeared upon rechallenge.

For more Drug Warnings (Complete) data for RANITIDINE (19 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of ranitidine in adults averages 1.7-3.2 hr and may be positively correlated with age in adults. The elimination half-life is prolonged in patients with renal impairment. In children 3.5-16 yr of age, the elimination half-life averages 1.8-2 hr (range: 1.4-2.9 hr).

In one study following oral admin of a single 150-mg dose of ranitidine in patients with creatinine clearances averaging 27.2 ml/min, the terminal elimination half-life of ranitidine was 8.7 hr; a correlation between the degree of impairment and the elimination half-life of the drug was not apparent. However, in another study in patients with GFRs ... ranging from 3-69 ml/min per 1.73 sq m, ranitidine clearance was shown to correlate with GFR and elimination half-life of ranitidine was correlated with degree of renal impairment. In a study in patients with creatinine clearances of 0.5-34 ml/min, the elimination half-life ranged from 3-10 hr following IV admin of a single 50-mg dose.

The half-life of ranitidine reportedly is prolonged to about 6 hr in geriatric individuals following oral admin of a 100 mg dose of the drug.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Storage Conditions

Interactions

Ten healthy male subjects were injected iv with antipyrine (1.2 g), diazepam (10 mg) or lorazepam (2 mg) on 2 randomly assigned occasions, once in the drug-free state & once while concurrently taking a therapeutic ranitidine dose of 150 mg every 12 hr. Ranitidine has no effect on either human hepatic drug oxidation, as measured by antipyrine and diazepam clearance, or human drug conjugation, as measured by lorazepam clearance.

Ranitidine does not alter the prothrombin time in subjects receiving warfarin. Differences between cimetidine and ranitidine on drug metabolism appear to exist both because the cytochrome p450 binding affinity for ranitidine is about 10 times lower than that of cimetidine and because the daily ranitidine dose is 1/4 that of cimetidine. Since both cimetidine and ranitidine change the gastric pH and fluid volume, there is the potential for altering drug absorption.

... In one study, concomitant admin of 30 ml of an aluminum and magnesium hydroxides antacid ... 30 ml of water, and a single 150 mg dose of ranitidine resulted in a 33% decrease in the absorption of ranitidine; peak serum ranitidine conc decreased from 613 to 432 ng/ml ... .

For more Interactions (Complete) data for RANITIDINE (48 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Evaluation of an in Situ Interpolymer Complex of Carbopol with

Polyvinylpyrrolidone as a Matrix for Gastroretentive Tablets of Ranitidine

Hydrochloride. Chem Pharm Bull (Tokyo). 2016;64(1):42-51. doi:

10.1248/cpb.c15-00620. PubMed PMID: 26726743.

2: Abduljabbar HN, Badr-Eldin SM, Aldawsari HM. Gastroretentive Ranitidine

Hydrochloride Tablets with Combined Floating and Bioadhesive Properties:

Factorial Design Analysis, In Vitro Evaluation and In Vivo Abdominal X-Ray

Imaging. Curr Drug Deliv. 2015;12(5):578-90. PubMed PMID: 26051347.

3: Meani R, Nixon R. Allergic contact dermatitis caused by ranitidine

hydrochloride in a veterinary product. Contact Dermatitis. 2015 Aug;73(2):125-6.

doi: 10.1111/cod.12404. Epub 2015 Apr 19. PubMed PMID: 25891273.

4: Dhankar V, Garg G, Dhamija K, Awasthi R. Preparation, characterization and

evaluation of ranitidine hydrochloride-loaded mucoadhesive microspheres. Polim

Med. 2014 Apr-Jun;44(2):75-81. PubMed PMID: 24967779.

5: Khomane KS, Bansal AK. Effect of particle size on in-die and out-of-die

compaction behavior of ranitidine hydrochloride polymorphs. AAPS PharmSciTech.

2013 Sep;14(3):1169-77. doi: 10.1208/s12249-013-0008-4. Epub 2013 Jul 30. PubMed

PMID: 23897036; PubMed Central PMCID: PMC3755166.

6: Gharti K, Thapa P, Budhathoki U, Bhargava A. Formulation and in vitro

evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene

oxide using ranitidine hydrochloride as a model drug. J Young Pharm. 2012

Oct;4(4):201-8. doi: 10.4103/0975-1483.104363. PubMed PMID: 23493037; PubMed

Central PMCID: PMC3573371.

7: Kotagale NR, Parkhe AP, Jumde AB, Khandelwal HM, Umekar MJ. Ranitidine

Hydrochloride-loaded Ethyl Cellulose and Eudragit RS 100 Buoyant Microspheres:

Effect of pH Modifiers. Indian J Pharm Sci. 2011 Nov;73(6):626-33. doi:

10.4103/0250-474X.100236. PubMed PMID: 23112396; PubMed Central PMCID:

PMC3480747.

8: Chauhan MS, Kumar A, Pathak K. Osmotically regulated floating asymmetric

membrane capsule for controlled site-specific delivery of ranitidine

hydrochloride: optimization by central composite design. AAPS PharmSciTech. 2012

Dec;13(4):1492-501. doi: 10.1208/s12249-012-9870-8. Epub 2012 Oct 27. PubMed

PMID: 23104305; PubMed Central PMCID: PMC3513454.

9: Sadighi A, Ostad SN, Rezayat SM, Foroutan M, Faramarzi MA, Dorkoosh FA.

Mathematical modelling of the transport of hydroxypropyl-β-cyclodextrin inclusion

complexes of ranitidine hydrochloride and furosemide loaded chitosan

nanoparticles across a Caco-2 cell monolayer. Int J Pharm. 2012 Jan

17;422(1-2):479-88. doi: 10.1016/j.ijpharm.2011.11.016. Epub 2011 Nov 11. PubMed

PMID: 22101294.

10: Córdoba S, Martínez-Morán C, García-Donoso C, Borbujo J, Gandolfo-Cano M.

Non-occupational allergic contact dermatitis from pyridoxine hydrochloride and

ranitidine hydrochloride. Dermatitis. 2011 Jul-Aug;22(4):236-7. PubMed PMID:

21781646.